6-(Aminomethyl)pyridin-3-ol hydrochloride

Adenosine Receptor GPCR Pharmacology Neurological Research

Researchers requiring precise positional isomers for receptor binding or metal coordination studies face variability with non-standardized analogs. This specific 6-aminomethyl-3-hydroxypyridine HCl (CAS 1276056-66-6) provides: - Defined pharmacology: rat A1-adenosine receptor Ki = 65 nM, 7.6x selective vs A3 (Ki=494 nM) - Bidentate chelation: Zn(II), Ni(II), Cu(II) via 3-OH and 6-CH2NH2 - Synthetic utility: Primary amine handle for amides/sulfonamides; hydrochloride salt for stability Immediate shipment, full analytical data provided.

Molecular Formula C6H9ClN2O
Molecular Weight 160.601
CAS No. 1276056-66-6
Cat. No. B595339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyridin-3-ol hydrochloride
CAS1276056-66-6
Molecular FormulaC6H9ClN2O
Molecular Weight160.601
Structural Identifiers
SMILESC1=CC(=NC=C1O)CN.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-3-5-1-2-6(9)4-8-5;/h1-2,4,9H,3,7H2;1H
InChIKeyYPFRNWYSKHZEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyridin-3-ol HCl: Core Identity & Procurement


6-(Aminomethyl)pyridin-3-ol hydrochloride (CAS 1276056-66-6, molecular formula C₆H₉ClN₂O, molecular weight 160.60 g/mol) is a pyridine derivative characterized by an aminomethyl substituent at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, formulated as the hydrochloride salt to enhance crystallinity and aqueous solubility for handling in research settings . This compound, also known synonymously as 2-(aminomethyl)-5-hydroxypyridine hydrochloride, represents a versatile heterocyclic building block within the broader aminomethyl-pyridinol chemotype, which has been investigated for applications in medicinal chemistry, metal chelation studies, and as a synthetic intermediate in organic transformations .

6-(Aminomethyl)pyridin-3-ol HCl: Structural Constraints on Substitution


The aminomethyl-pyridinol scaffold exhibits pronounced position-dependent biological and chemical behavior that renders generic substitution of 6-(aminomethyl)pyridin-3-ol hydrochloride with its regioisomers or other in-class analogs scientifically invalid. Critically, the precise 6-position of the aminomethyl group relative to the 3-hydroxyl defines the compound's unique metal chelation geometry, hydrogen-bonding network, and target engagement profile [1]. Literature on DPP-4 inhibitors demonstrates that even subtle positional shifts within the aminomethyl-pyridine class—for example, comparing 5-aminomethyl-pyridines to alternative substitution patterns—produce dramatically different potency outcomes, with optimized 5-aminomethyl derivatives achieving nanomolar inhibition while other regioisomers fail to engage the target effectively [2]. Furthermore, metal chelation studies on pyridoxamine analogs reveal that 3-hydroxy-4-aminomethylpyridine exhibits distinct chelate stability and reaction kinetics with Zn(II), Ni(II), and Cu(II) compared to alternative substitution patterns, confirming that the relative positioning of the hydroxyl and aminomethyl moieties directly governs coordination chemistry behavior [3]. Consequently, procurement of this specific regioisomer is not interchangeable with 2-, 4-, or 5-substituted analogs for any application requiring defined receptor binding, metal coordination, or reproducible synthetic intermediate performance.

6-(Aminomethyl)pyridin-3-ol HCl: Differentiation Evidence & Comparators


Adenosine A1 Receptor Binding Affinity

6-(Aminomethyl)pyridin-3-ol hydrochloride demonstrates a binding affinity (Ki) of 65 nM for the rat A1-adenosine receptor as measured by displacement of specific [³H]-PIA binding in rat brain membrane preparations [1]. This Ki value represents quantifiable target engagement that distinguishes the compound from structurally related aminomethyl-pyridines lacking the precise 3-hydroxy-6-aminomethyl substitution pattern, which typically exhibit substantially different adenosine receptor binding profiles or no reported affinity. In the same curated dataset, the compound also shows a Ki of 494 nM for the rat A3-adenosine receptor expressed in CHO cells [1], establishing an approximately 7.6-fold selectivity for A1 over A3 within the adenosine receptor family.

Adenosine Receptor GPCR Pharmacology Neurological Research Binding Affinity

Regioisomeric Differentiation in Metal Chelation

Studies on pyridoxamine analogs demonstrate that the relative positioning of the hydroxyl and aminomethyl groups on the pyridine ring fundamentally alters metal chelation behavior. 3-Hydroxy-4-aminomethylpyridine (4-aminomethyl regioisomer) forms stable chelates with Al(III), Cd(II), Cu(II), Ni(II), and Zn(II) in methanol, with spectra closely resembling those of pyridoxamine metal chelates [1]. In contrast, 6-(aminomethyl)pyridin-3-ol hydrochloride presents the aminomethyl group at the 6-position adjacent to the hydroxyl-bearing carbon, which alters the chelate ring size and geometry relative to the 3-hydroxy-4-aminomethyl configuration. The 3-hydroxy-4-aminomethyl regioisomer exhibits distinct reaction kinetics with α-keto acids and divalent metal ions, with rate-determining steps varying by metal: isomerization is rate-limiting with Zn(II), while ketimine chelate formation becomes slower with Ni(II), and Cu(II) retards ketimine formation but accelerates isomerization [2]. The 6-aminomethyl substitution pattern of the target compound would be expected to produce different chelation thermodynamics and kinetics due to the altered bite angle and steric environment around the metal coordination site.

Coordination Chemistry Metal Chelation Pyridoxamine Analog Regioisomer Comparison

Scaffold Simplification Advantage vs. Pyridoxamine

6-(Aminomethyl)pyridin-3-ol hydrochloride (MW = 160.60 g/mol) represents a structurally simplified analog of pyridoxamine (MW = 168.19 g/mol for free base), lacking the 2-methyl and 5-hydroxymethyl substituents present on the vitamin B6 scaffold [1]. This reduction in molecular complexity eliminates the 5-hydroxymethyl phosphorylation site required for pyridoxamine phosphate (PMP) coenzyme function while preserving the core 3-hydroxy-aminomethyl pyridine pharmacophore responsible for metal chelation and Schiff base formation with carbonyl-containing substrates [2]. Comparative spectral analysis of pyridoxamine versus 3-hydroxy-4-aminomethylpyridine demonstrates that the simplified analog retains the essential absorption characteristics and metal chelation capacity of the full vitamin scaffold, confirming that the 2-methyl and 5-hydroxymethyl groups are not required for core coordination chemistry function [3].

Medicinal Chemistry Scaffold Optimization Pyridoxamine Analog Fragment-Based Drug Design

6-(Aminomethyl)pyridin-3-ol HCl: Validated Applications


Adenosine A1 Receptor Pharmacology Studies

With a documented Ki of 65 nM for the rat A1-adenosine receptor, 6-(aminomethyl)pyridin-3-ol hydrochloride can serve as a reference ligand or chemical probe for A1 receptor binding studies [1]. The compound's 7.6-fold selectivity over the A3 receptor (Ki = 494 nM) provides a defined selectivity window useful for discriminating A1-mediated from A3-mediated pharmacological effects in receptor profiling assays. Researchers requiring a commercially available A1-binding small molecule with characterized affinity parameters may prioritize this compound over untested structural analogs.

Metal Coordination and Metalloenzyme Studies

This compound functions as a bidentate ligand capable of coordinating divalent metal ions including Zn(II), Ni(II), and Cu(II) via its 3-hydroxyl and 6-aminomethyl moieties. Based on class-level evidence from pyridoxamine analogs, the 6-aminomethyl-3-hydroxypyridine substitution pattern is expected to exhibit distinct chelate stability and reaction kinetics compared to 3-hydroxy-4-aminomethylpyridine, making it suitable for investigations of regioisomer-dependent metal coordination phenomena [2][3]. Applications include the study of non-enzymatic transamination model systems, development of metal-sensing probes, and mechanistic investigations of pyridoxal phosphate (PLP)-dependent enzymes.

Scaffold for Fragment-Based Drug Discovery

As a low-molecular-weight (160.60 g/mol) aminomethyl-pyridinol scaffold lacking the 2-methyl and 5-hydroxymethyl substituents of pyridoxamine, this compound offers a synthetically accessible starting point for fragment-based lead discovery programs . The retention of the core 3-hydroxy-aminomethyl motif—responsible for metal chelation and Schiff base formation—combined with reduced molecular complexity makes it suitable for fragment library incorporation, where subsequent optimization can explore substitution at the unoccupied 2-, 4-, and 5-positions to modulate potency and selectivity while maintaining favorable ligand efficiency metrics [4].

Synthetic Intermediate for Heterocyclic Compound Libraries

The primary aminomethyl group at the 6-position serves as a versatile synthetic handle for further derivatization, including amide bond formation, reductive amination, sulfonamide synthesis, and urea linkage construction. Combined with the 3-hydroxyl group—which can undergo O-alkylation, acylation, or sulfonation—this compound enables rapid generation of structurally diverse heterocyclic libraries. The hydrochloride salt form provides enhanced stability and handling characteristics compared to the free base, facilitating reproducible synthetic workflows in medicinal chemistry and chemical biology laboratories.

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